molecular formula C9H13N3O B2984820 1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde CAS No. 1485565-50-1

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2984820
CAS No.: 1485565-50-1
M. Wt: 179.223
InChI Key: OORXWBXACGLQRP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile chemical building block featuring a 1,2,3-triazole core fused with an aldehyde functional group. The cyclohexyl substituent on the triazole ring enhances the molecule's lipophilicity, which can influence solubility and membrane permeability in biological systems . As a 1,2,3-triazole-4-carbaldehyde derivative, this compound is a valuable scaffold in medicinal chemistry and drug discovery for constructing more complex molecules . The reactive aldehyde group serves as a key site for nucleophilic addition and condensation reactions, allowing for the synthesis of diverse derivatives such as imines, hydrazones, and carboxylic acids . This makes it a crucial intermediate for developing potential pharmacologically active compounds. Furthermore, the 1,2,3-triazole moiety is of significant interest due to its stability and ability to participate in hydrogen bonding, which can be pivotal for target binding in biologically active molecules . This product is intended for research applications as a synthetic intermediate. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-cyclohexyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXWBXACGLQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485565-50-1
Record name 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde
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Preparation Methods

. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process .

Chemical Reactions Analysis

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde with key analogs:

Compound Name Substituent (R) Key Properties/Applications References
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl Widely used in Fe(II) complex synthesis; foundational intermediate for ligands in spin-crossover materials .
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl Scalable synthesis via Cornforth rearrangement; precursor for 1-alkyl-4-formyltriazoles .
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde Phenyl (2H tautomer) Exhibits α-glycosidase inhibition via Schiff base formation with enzyme residues; superior activity compared to 1H analogs .
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl Studied in reactions with diisopropyl zinc; demonstrates chirality dissipation in organometallic applications .
This compound Cyclohexyl Limited commercial availability; hypothesized to enhance lipophilicity for drug delivery applications .

Physicochemical Properties

Property 1-Cyclohexyl Derivative 1-Phenyl Derivative 1-(4-Nitrophenyl) Derivative 2-Phenyl-2H Derivative
Solubility Low (hydrophobic) Moderate (polar) Low (nitro group) Moderate
Melting Point Not reported ~120–125°C ~150°C 98–100°C
Crystallinity Likely amorphous Crystalline Crystalline Crystalline

Structure-Activity Relationships (SAR)

  • Aromatic vs. Aliphatic Substituents : Phenyl and nitrophenyl groups enable π-π stacking with enzyme active sites, whereas cyclohexyl may favor hydrophobic interactions in lipid-rich environments.
  • Tautomerism : 2H-triazoles (e.g., 2-Phenyl-2H derivative) exhibit distinct electronic profiles compared to 1H analogs, influencing binding affinity .
  • Aldehyde Reactivity : The formyl group is critical for covalent inhibition (e.g., α-glycosidase) but limits stability in aqueous media due to hydration or oxidation .

Biological Activity

1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CCTC) is a compound of significant interest due to its diverse biological activities. With the molecular formula C9H13N3OC_9H_{13}N_3O and a molecular weight of 179.22 g/mol, this compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

CCTC can be synthesized through various methods, often involving cyclization reactions using hydrazones and primary amines. For instance, one common method involves the use of dimethyl sulfoxide (DMSO) as a solvent under controlled temperature conditions to achieve high yields. The compound's structure includes a triazole ring which is known for its reactivity and ability to form stable complexes with biological targets.

Antimicrobial Properties

Research indicates that CCTC exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways crucial for survival .

Anticancer Potential

CCTC has also been evaluated for its anticancer properties . Studies reveal that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and mitochondrial dysfunction. For example, in vitro tests demonstrated that CCTC reduced cell viability in leukemia cell lines, comparable to established chemotherapeutic agents .

The biological activity of CCTC can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : CCTC may act as an enzyme inhibitor by binding to active sites on target enzymes, thus preventing their normal function.
  • DNA Interaction : The compound has shown potential in binding to DNA, leading to structural changes that promote apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of CCTC, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighModerateEffective against bacterial strains
1-Phenyl-1H-1,2,3-triazole-4-carbaldehydeModerateHighEnhanced cytotoxic effects on cancer cells
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehydeLowHighStrong DNA intercalation properties

Case Studies

Several case studies highlight the efficacy of CCTC:

  • Antimicrobial Efficacy : A study demonstrated that CCTC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Cancer Cell Line Studies : In experiments involving leukemia cell lines (e.g., MOLT-4), CCTC treatment resulted in significant reductions in cell proliferation rates and induced morphological changes typical of apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, a general approach involves refluxing a triazole precursor (e.g., 1-cyclohexyl-1H-1,2,3-triazole) with a substituted aldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Reaction optimization studies suggest that extending reflux time beyond 6 hours may lead to side products (e.g., over-oxidation), while lower temperatures (<80°C) reduce cyclization efficiency. Yield improvements (up to 75%) are achieved by using anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde functional group in this compound?

  • Methodological Answer :

  • FT-IR : A strong absorption band near 1700–1720 cm⁻¹ confirms the C=O stretch of the aldehyde group. However, overlapping peaks from the triazole ring (C=N stretches at 1500–1600 cm⁻¹) require deconvolution software for unambiguous assignment .
  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) can shift this signal due to hydrogen bonding interactions .
  • 13C NMR : The aldehyde carbon resonates at δ 190–200 ppm, distinct from carbonyls in esters or ketones .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screens often focus on enzyme inhibition (e.g., glycosidases) due to the aldehyde group's potential to form Schiff bases with lysine residues in enzymes. A standard protocol involves:

Incubating the compound with α-glycosidase (e.g., from Saccharomyces cerevisiae) at varying concentrations (1–100 µM) in phosphate buffer (pH 6.8).

Measuring residual enzyme activity using a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 405 nm .
Positive controls (e.g., acarbose) and negative controls (solvent-only) are critical to validate results. IC₅₀ values <50 µM warrant further mechanistic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational data regarding the compound’s tautomeric forms?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the dominant tautomer (1H-1,2,3-triazole vs. 2H-1,2,3-triazole) in the solid state. For example, confirms the 1H tautomer via bond lengths (C4–N3 = 1.31 Å, typical for single bonds in 1H-triazoles) .
  • DFT Calculations : Compare relative stabilities of tautomers in solution. Solvent effects (e.g., polar protic vs. aprotic) significantly influence tautomer distribution. Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., SMD) to simulate NMR shifts and match experimental data .

Q. How can substituent effects on the cyclohexyl ring modulate bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents varying in steric bulk (e.g., cyclohexyl vs. tert-butyl) or electronic properties (e.g., electron-withdrawing groups at para positions). Test in enzyme inhibition assays.
  • Molecular Docking : Use AutoDock Vina to model interactions between the cyclohexyl group and hydrophobic pockets in target enzymes (e.g., α-glycosidase). Hydrophobic substituents enhance binding affinity by 20–30% compared to unsubstituted analogs .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., oxidation to carboxylic acid) via reverse-phase C18 columns and ESI-MS. Half-life (t₁/₂) >2 hours in plasma is desirable for in vivo studies .
  • Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity for 4 weeks. FT-IR and NMR track aldehyde group integrity. Degradation >5% indicates need for formulation optimization (e.g., lyophilization) .

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